molecular formula C9H10N2O B1282378 7-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 66491-03-0

7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1282378
Key on ui cas rn: 66491-03-0
M. Wt: 162.19 g/mol
InChI Key: VNUQVKZHEBCTNT-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

NaNO2 (340 mg, 4.9382 mmol) was added to a solution of 7-amino-3,4-dihydro-2H-isoquinolin-1-one (I-32a: 800 mg, 4.9382 mmol) in concentrated HCl (2 mL) and water (2 mL) at 0° C. The reaction mixture was stirred at 0° C. for 15 minutes. The resulting diazonium salt solution was added portion wise to a vigorously stirred biphasic mixture of DCM (25 mL), potassium iodide (4.9 g, 29.6242 mmol), copper iodide (47 mg, 0.25 mmol) and water (8 mL). The resulting mixture was stirred at room temperature overnight. The reaction was monitored by TLC (80% ethylacetate in hexane). The reaction mixture was diluted with DCM. The organic layer was washed with 10% Na2S2SO3 solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 640 mg of the product (44.50% yield).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
47 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
44.5%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][NH:12][C:13]2=[O:16])=[CH:8][CH:7]=1.[I-:17].[K+].C(OC(=O)C)C>Cl.O.CCCCCC.C(Cl)Cl.[Cu](I)I>[I:17][C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][NH:12][C:13]2=[O:16])=[CH:8][CH:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
47 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
340 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
800 mg
Type
reactant
Smiles
NC1=CC=C2CCNC(C2=C1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The organic layer was washed with 10% Na2S2SO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (50% ethylacetate in hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=CC=C2CCNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: PERCENTYIELD 44.5%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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